Onapristone

Antiglucocorticoid activity Selectivity profiling Progesterone receptor antagonist

Onapristone is the only pure, silent antagonist of the progesterone receptor (PR), delivering complete transcriptional blockade with no intrinsic agonist activity. With an IC50 of 1.6 nM at hPR-B and 10-fold selectivity over the glucocorticoid receptor versus mifepristone, it is the definitive tool for studies demanding clean, isoform-specific PR antagonism without GR crosstalk. Its unique lack of alpha-1-acid glycoprotein binding and short plasma half-life (2–4 h IR; 8–12 h ER) enable precise pulse-chase, acute receptor blockade, and chronic dosing paradigms where mifepristone's pharmacokinetics would confound results. Researchers investigating PR-A vs. PR-B differential functions, co-repressor recruitment, or ligand-independent activation will find Onapristone irreplaceable.

Molecular Formula C29H39NO3
Molecular Weight 449.6 g/mol
CAS No. 96346-61-1
Cat. No. B1677295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnapristone
CAS96346-61-1
Synonyms11 beta-(4-dimethylaminophenyl)-17 alpha-hydroxy-17 beta-(3-hydroxypropyl)-13 alpha-methyl-4,9-gonadien-3-one
onapristone
ZK 299
ZK 98.299
ZK 98299
ZK-299
ZK-98299
Molecular FormulaC29H39NO3
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1
InChIKeyIEXUMDBQLIVNHZ-YOUGDJEHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Onapristone CAS 96346-61-1 for Research Procurement: Steroidal Progesterone Receptor Antagonist with Differentiated Pharmacological Profile


Onapristone (CAS 96346-61-1), also known by the developmental code ZK-98299, is a synthetic, steroidal antiprogestogen that functions as a type I progesterone receptor (PR) antagonist [1]. It prevents PR-induced DNA transcription by binding to the PR and blocking the receptor's ligand-binding domain without eliciting partial agonist activity [2]. Unlike other antiprogestins in the class, onapristone demonstrates reduced antiglucocorticoid activity and minimal antiandrogenic effects [3]. This compound has been investigated for therapeutic applications in hormone-sensitive cancers and is available as both an immediate-release and an extended-release (ER) formulation, with the latter developed to improve safety and tolerability [4].

Why Onapristone Cannot Be Simply Substituted with Mifepristone or Other SPRMs in Targeted Research


Onapristone occupies a distinct position within the antiprogestin class due to its unique combination of pharmacological properties that are not shared by other selective progesterone receptor modulators (SPRMs). While mifepristone (RU486) acts as a partial agonist of the progesterone receptor, onapristone functions as a silent antagonist with no intrinsic agonist activity [1]. This fundamental difference in receptor interaction leads to divergent downstream effects on gene transcription and cellular responses [2]. Additionally, onapristone's significantly reduced antiglucocorticoid activity and its distinct plasma protein binding profile—specifically, its lack of binding to alpha-1-acid glycoprotein (AAG)—result in a pharmacokinetic behavior that differs markedly from both mifepristone and ulipristal acetate [3]. These biochemical and pharmacological distinctions make onapristone an irreplaceable tool for mechanistic studies of pure PR antagonism and for applications where glucocorticoid receptor cross-reactivity would confound experimental results.

Onapristone Procurement Evidence: Quantified Differentiation from Mifepristone, Ulipristal Acetate, and Immediate-Release Formulations


Onapristone vs. Mifepristone: Reduced Antiglucocorticoid Activity Enables More Selective PR Antagonism Studies

Onapristone demonstrates significantly reduced antiglucocorticoid activity compared to mifepristone (RU486). Specifically, onapristone exhibits an IC50 of 27 nM for the human glucocorticoid receptor (hGR) and a Ki of approximately 42 nM [1], whereas mifepristone binds to the glucocorticoid receptor with an IC50 of 2.6 nM in in vitro assays . This represents an approximate 10-fold lower affinity for the glucocorticoid receptor, which translates to a meaningful reduction in off-target glucocorticoid effects in experimental systems [2]. This differentiation is critical for researchers seeking to isolate progesterone receptor-mediated effects without confounding glucocorticoid receptor modulation.

Antiglucocorticoid activity Selectivity profiling Progesterone receptor antagonist

Onapristone vs. Mifepristone: Distinct Plasma Protein Binding and Pharmacokinetic Half-Life Dictate Different Dosing and Experimental Schedules

Onapristone exhibits a fundamentally different pharmacokinetic profile compared to mifepristone due to its lack of binding to alpha-1-acid glycoprotein (AAG). Whereas mifepristone displays saturable AAG binding leading to nonlinear pharmacokinetics and a prolonged terminal half-life, onapristone does not bind to AAG and possesses a much shorter half-life [1]. The immediate-release formulation of onapristone has a reported half-life of 2–4 hours [2]. This property is critical for experimental designs where rapid clearance is required, such as in pulse-chase experiments or when assessing acute PR blockade without sustained receptor occupancy. In contrast, mifepristone's long half-life and nonlinear elimination can complicate the interpretation of time-dependent studies.

Pharmacokinetics Plasma protein binding Half-life

Onapristone vs. Mifepristone: Pure Antagonist Activity at the Progesterone Receptor Ensures Consistent Experimental Results

Onapristone functions as a silent antagonist of the progesterone receptor, in contrast to mifepristone, which acts as a weak partial agonist [1]. In functional assays, onapristone inhibits the human progesterone receptor B isoform (hPR-B) with an IC50 of 1.6 nM in co-transfected CV-1 cell lines [2], while mifepristone demonstrates partial agonist activity at higher concentrations. This functional distinction is critical for experiments requiring complete and consistent blockade of PR signaling without the confounding influence of residual agonist activity that can vary with cellular context and receptor expression levels.

Functional antagonism PR-B isoform Cellular assay

Onapristone ER vs. IR Formulation: Extended-Release Technology Reduces Cmax Spikes and Mitigates Liver Function Test Abnormalities

The extended-release (ER) formulation of onapristone was specifically designed to address the liver function test (LFT) abnormalities observed with the immediate-release (IR) formulation. Clinical studies demonstrate that the ER formulation achieves a lower Cmax and a longer half-life (8–12 hours) compared to the IR formulation (2–4 hours) [1]. This reduction in peak plasma concentration is believed to mitigate the Cmax spikes associated with hepatotoxicity [2]. For example, at a 50 mg BID dose of ER onapristone, the mean Cmax is approximately 1459 μg/L, whereas the 100 mg QD IR formulation yields a mean Cmax of 4296 μg/L [3]. This represents a >65% reduction in peak exposure, which is clinically significant for reducing the risk of LFT elevations.

Formulation Pharmacokinetics Safety

Onapristone vs. Ulipristal Acetate: Differential Efficacy in Preclinical Breast Cancer Prevention Model Guides Compound Selection

In a comparative study using the C3(1)/SV40TAg mouse model of aggressive, tamoxifen-resistant breast cancer, onapristone and ulipristal acetate (UPA) displayed divergent efficacy profiles. UPA at a human equivalent dose (HED) of 81 mg/day significantly increased tumor latency but failed to inhibit tumor growth. In contrast, onapristone at an HED of 98 mg/day demonstrated no significant tumor prevention efficacy in this specific model [1]. This finding underscores that these two SPRMs are not interchangeable and that onapristone's activity is highly context-dependent, likely influenced by its distinct molecular pharmacology as a pure antagonist. This evidence guides researchers to select the appropriate compound based on the specific biological question and model system.

Tumor prevention Breast cancer Efficacy

Onapristone vs. Telapristone Acetate (CDB-4124): Divergent Clinical Development Paths Indicate Distinct Therapeutic Niches

Onapristone and telapristone acetate (CDB-4124) are both steroidal SPRMs, but their clinical development programs have focused on different therapeutic indications. Telapristone acetate has advanced to Phase II clinical trials for endometriosis and breast cancer [1], whereas onapristone's most recent clinical development has centered on Phase I/II trials in progesterone receptor-expressing cancers, including advanced castration-resistant prostate cancer and ovarian cancer [2]. This divergence in clinical focus reflects differences in their respective pharmacological profiles, tissue-specific effects, and the strategic priorities of their developers. For researchers, this means that the available clinical safety and efficacy data for each compound are not directly interchangeable and that the choice of which compound to use in preclinical models should be guided by the intended clinical indication.

Clinical development Indication Phase

Onapristone Optimal Use Cases: Targeted Research Applications Based on Differentiated Pharmacology and Formulation Data


Mechanistic Studies of Pure Progesterone Receptor Antagonism Requiring Minimal Glucocorticoid Receptor Cross-Reactivity

Onapristone is the preferred tool for experiments where the goal is to interrogate the specific effects of pure PR antagonism without the confounding influence of glucocorticoid receptor modulation. As established in Section 3, its IC50 for hGR is 27 nM compared to 2.6 nM for mifepristone [1], making it approximately 10-fold less potent at the glucocorticoid receptor. This selectivity is critical for gene expression studies, chromatin immunoprecipitation (ChIP) assays, and in vivo models where glucocorticoid signaling could alter outcomes. Researchers studying PR-mediated transcriptional regulation in breast or endometrial cancer cell lines should prioritize onapristone over mifepristone to avoid off-target gene expression changes driven by GR activation or blockade. [2]

Time-Sensitive Pharmacodynamic Studies Requiring Rapid Compound Clearance and Minimal Plasma Protein Binding

Onapristone's lack of AAG binding and its short half-life (2–4 hours for the IR formulation) make it uniquely suited for experiments requiring precise control over drug exposure duration [3]. Applications include pulse-chase experiments to assess the kinetics of PR turnover, acute receptor blockade studies in cell culture where prolonged exposure would confound results, and in vivo pharmacodynamic studies where a clear temporal relationship between drug administration and biomarker changes is required. In contrast, mifepristone's saturable AAG binding and long half-life would complicate the interpretation of such time-sensitive experiments [4]. The ER formulation further extends this utility by providing a longer half-life (8–12 hours) with reduced Cmax spikes, enabling chronic dosing paradigms with improved safety [5].

Preclinical Development of PR-Targeted Therapies for Castration-Resistant Prostate Cancer and Advanced Gynecologic Malignancies

Based on the clinical development data presented in Section 3, onapristone is the most advanced type I PR antagonist in clinical development for PR-expressing cancers, including advanced castration-resistant prostate cancer and recurrent ovarian cancer [6]. Preclinical researchers aiming to model these specific disease contexts or to develop combination therapies with androgen deprivation or other targeted agents should prioritize onapristone over other SPRMs that have not been clinically evaluated in these indications. The availability of both IR and ER formulations allows researchers to match the formulation to the intended clinical scenario, with the ER formulation being particularly relevant for studies aimed at supporting long-term, chronic dosing regimens in oncology [7].

Investigating PR Isoform-Specific Signaling and Co-Regulator Recruitment Dynamics

Onapristone's high potency as a PR antagonist (IC50 = 1.6 nM for hPR-B and Ki = 18 nM for hPR-A) [8] and its classification as a silent antagonist make it an essential reagent for studies dissecting the differential functions of PR-A and PR-B isoforms. Unlike partial agonists like mifepristone, onapristone does not induce PR phosphorylation or promote co-activator recruitment [9], thereby providing a clean background for assessing ligand-independent PR activation, co-repressor interactions, and the structural basis of pure antagonism. This application is particularly relevant for structural biology, advanced biochemical assays (e.g., FRET, BRET), and high-content screening efforts aimed at identifying novel modulators of PR conformation and activity. [10]

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